molecular formula C29H31N5O3S B2675198 4-tert-butyl-N-{[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzamide CAS No. 393841-28-6

4-tert-butyl-N-{[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzamide

Cat. No.: B2675198
CAS No.: 393841-28-6
M. Wt: 529.66
InChI Key: AZYHZTPRMVQKLM-UHFFFAOYSA-N
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Description

4-tert-butyl-N-{[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzamide is a complex organic compound characterized by its unique structure, which includes a triazole ring, a methoxyphenyl group, and a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-{[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzamide typically involves multi-step organic reactions. One common approach is the formation of the triazole ring through a cyclization reaction, followed by the introduction of the methoxyphenyl and tert-butyl groups via substitution reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-{[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxyphenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and bases (e.g., sodium methoxide). The reactions are typically conducted under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-tert-butyl-N-{[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-{[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The triazole ring and methoxyphenyl group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-tert-butyl-N-(4-nitrophenyl)benzamide
  • 4-tert-butyl-N-(3-nitrophenyl)benzamide
  • 4-tert-butyl-N-(2-methyl-4-nitrophenyl)benzamide

Uniqueness

Compared to similar compounds, 4-tert-butyl-N-{[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzamide is unique due to the presence of the triazole ring and the methoxyphenyl group. These structural features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.

Biological Activity

The compound 4-tert-butyl-N-{[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C20H24N4O2S\text{C}_{20}\text{H}_{24}\text{N}_4\text{O}_2\text{S}

This structure features a triazole ring, which is often associated with various biological activities, including antifungal and anticancer properties.

Antimicrobial Activity

Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to the one have shown effectiveness against a range of bacteria and fungi. A study demonstrated that triazole derivatives could inhibit the growth of Mycobacterium tuberculosis, with IC50 values indicating potent activity against this pathogen .

CompoundTarget PathogenIC50 (µM)Reference
Triazole Derivative AM. tuberculosis2.32
Triazole Derivative BE. coli10.5

Anticancer Activity

The compound's structural features suggest potential anticancer activity. Triazoles have been reported to interfere with cancer cell proliferation and induce apoptosis through various mechanisms, including the inhibition of specific kinases involved in cell cycle regulation. For example, a related triazole compound exhibited significant cytotoxic effects on breast cancer cell lines, with IC50 values below 10 µM .

Anti-inflammatory Effects

Emerging research also points to anti-inflammatory properties associated with triazole derivatives. The inhibition of pro-inflammatory cytokines and pathways has been observed in several studies involving structurally similar compounds. This suggests that the compound may serve as a therapeutic agent in inflammatory diseases .

The mechanisms by which this compound exerts its biological effects are multifaceted:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for pathogen survival or cancer cell proliferation.
  • Receptor Modulation : It may interact with cellular receptors involved in growth signaling pathways.
  • DNA Interaction : Some studies suggest that triazole compounds can intercalate into DNA, disrupting replication processes.

Case Studies

  • Case Study on Antimicrobial Activity : A recent study evaluated the efficacy of various triazole derivatives against Staphylococcus aureus and found that modifications to the side chains significantly enhanced antibacterial activity .
  • Case Study on Anticancer Properties : In vitro studies on breast cancer cell lines treated with related triazole compounds revealed a dose-dependent inhibition of cell viability, suggesting potential for development as an anticancer agent .

Properties

IUPAC Name

4-tert-butyl-N-[[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31N5O3S/c1-29(2,3)21-12-10-20(11-13-21)27(36)30-18-25-32-33-28(34(25)23-8-6-5-7-9-23)38-19-26(35)31-22-14-16-24(37-4)17-15-22/h5-17H,18-19H2,1-4H3,(H,30,36)(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZYHZTPRMVQKLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

529.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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